N-Desethylvardenafil

Pharmacodynamics PDE5 Inhibition Metabolism

N-Desethylvardenafil, the primary active metabolite of vardenafil, is an essential reference standard for PDE5 inhibitor research. Sourcing unreliable impurity markers compromises analytical method validation and pharmacokinetic studies. • Validated reference for LC-MS/MS methods with demonstrated LLOQ of 0.5 ng/mL in biological matrices. • Certified impurity marker (Vardenafil Related Compound E) for USP-compliant quality control testing. • Enables precise SAR studies with 4-fold lower PDE5 potency vs. vardenafil. Full Certificate of Analysis provided; global shipping available.

Molecular Formula C21H28N6O4S
Molecular Weight 460.6 g/mol
CAS No. 448184-46-1
Cat. No. B020087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethylvardenafil
CAS448184-46-1
Synonyms1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine; 
Molecular FormulaC21H28N6O4S
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
InChIInChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)
InChIKeyOKUKNGDVADFTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethylvardenafil (CAS 448184-46-1): Definition and Metabolite Context


N-Desethylvardenafil (CAS 448184-46-1), also known as M1, is the primary circulating and pharmacologically active metabolite of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction [1]. It is formed via N-dealkylation of the parent drug by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [2]. The compound retains the core imidazotriazinone scaffold and maintains significant, though reduced, pharmacological activity, contributing to the overall therapeutic effect of vardenafil [1]. It is a critical analyte in pharmacokinetic studies, a key reference standard in analytical chemistry, and a subject of ongoing research into PDE5 inhibitor pharmacology.

Why N-Desethylvardenafil Cannot Be Substituted by Vardenafil or Other PDE5 Inhibitors in Research Applications


In a research or analytical context, N-Desethylvardenafil is not interchangeable with its parent compound, vardenafil, or other PDE5 inhibitors like sildenafil. Direct substitution would be scientifically invalid due to its distinct pharmacological properties and unique role as a metabolite. Firstly, its potency as a PDE5 inhibitor is four-fold less than vardenafil and its contribution to overall efficacy is minor, making it a distinct entity for structure-activity relationship (SAR) and pharmacodynamic studies [1]. Secondly, from an analytical perspective, it is a critical impurity marker and a required reference standard for method validation and quality control of vardenafil-containing products, as mandated by pharmacopoeial monographs and regulatory guidelines [2]. Thirdly, its unique pharmacokinetic profile—sharing a 4-5 hour half-life with vardenafil but with different formation and clearance kinetics—makes it an essential and specific biomarker for assessing CYP3A4-mediated drug metabolism and potential drug-drug interactions [3]. Using vardenafil or any other analog would fail to address these specific research, analytical, or metabolic objectives.

Quantitative Differentiators for N-Desethylvardenafil: A Procurement and Selection Evidence Guide


PDE5 Inhibitory Potency: Quantified 4-Fold Lower than Vardenafil

N-Desethylvardenafil (M1) is an active metabolite of vardenafil, but its inhibitory potency against phosphodiesterase type 5 (PDE5) is significantly reduced. Specifically, M1 is a four-fold less potent inhibitor of PDE5 compared to its parent compound, vardenafil [1]. This reduced potency translates to M1 contributing only approximately 7% to vardenafil's overall pharmacological efficacy [1]. This quantifiable difference is crucial for researchers investigating the structure-activity relationship or the in vivo pharmacodynamic contribution of the metabolite.

Pharmacodynamics PDE5 Inhibition Metabolism

Analytical Reference Standard: Validated LC-MS/MS Method with Specific Quantification Limits

A validated LC-MS/MS method exists for the simultaneous determination of vardenafil and N-desethylvardenafil in human plasma, providing a direct comparative analytical framework [1]. The method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes, demonstrating equivalent sensitivity for the metabolite and the parent drug [1]. The assay uses distinct mass transitions for quantification: m/z 489.1→151.2 for vardenafil and m/z 460.9→151.2 for N-desethylvardenafil, with a precision of <13.6% and accuracy >93.1% [1]. This established and validated method provides a clear, quantitative pathway for researchers to incorporate the compound into their studies with high confidence.

Analytical Chemistry Method Validation Pharmacokinetics

Pharmacokinetic Half-Life: Comparable to Vardenafil, Enabling Parallel Study of Metabolite

N-Desethylvardenafil (M1) exhibits a terminal elimination half-life that is similar to that of its parent compound, vardenafil. Published data indicates the half-life for both vardenafil and its active metabolite M1 is approximately 4-5 hours [1]. This parallel clearance profile is a key differentiator from metabolites of other PDE5 inhibitors, which may have significantly different half-lives (e.g., tadalafil has a much longer half-life of 17.5 hours) [2]. The comparable half-life allows for a more straightforward interpretation of vardenafil's overall pharmacokinetic-pharmacodynamic relationship, as the metabolite's concentration profile closely mirrors that of the parent drug.

Pharmacokinetics Drug Metabolism DMPK

Specific Applications for N-Desethylvardenafil in Research and Industrial Settings


Analytical Reference Standard for Vardenafil Impurity and Pharmacokinetic Profiling

Given the validated LC-MS/MS method with a demonstrated LLOQ of 0.5 ng/mL for N-Desethylvardenafil [1], this compound is an essential reference material. It is used for: (1) developing and validating analytical methods to detect and quantify the major metabolite of vardenafil in biological matrices (plasma, urine) [1]; (2) serving as a certified impurity standard (e.g., Vardenafil Related Compound E) for quality control testing of vardenafil active pharmaceutical ingredients (APIs) and finished drug products; and (3) acting as a calibrator in forensic toxicology for detecting adulteration of dietary supplements with vardenafil analogs [2].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

As a major metabolite formed via CYP3A4/5, N-Desethylvardenafil is a critical probe for investigating hepatic metabolism. Its quantifiable 4-fold lower potency at PDE5 compared to vardenafil [3] allows for specific structure-activity relationship (SAR) studies on the impact of N-dealkylation. Furthermore, measuring its formation and clearance in hepatocyte or microsomal assays is essential for predicting the impact of CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin) on vardenafil's overall pharmacokinetics and potential for adverse effects [3].

Biomarker for Clinical Pharmacokinetic Studies of Vardenafil

The comparable elimination half-life of approximately 4-5 hours for both N-Desethylvardenafil and vardenafil [4] makes the metabolite an ideal biomarker for assessing patient adherence and drug exposure in clinical studies. Its measurement provides a complementary endpoint to parent drug concentrations, offering a more integrated view of systemic exposure over time. This is particularly valuable in studies involving special populations (e.g., renal or hepatic impairment) where the parent-metabolite ratio may be altered, providing insights into the functional status of metabolic pathways.

Pharmacological Tool for Probing PDE5 Selectivity and Signaling

For research into PDE5 biology, N-Desethylvardenafil offers a useful tool distinct from its parent. Its reduced potency (4-fold less than vardenafil) [3] allows for a fine-tuning of PDE5 inhibition in in vitro cellular assays, where the high potency of vardenafil might be overwhelming or result in a narrow concentration-response window. It can be used to study the threshold of PDE5 inhibition required to elicit downstream effects on the cGMP/NO signaling pathway in various cell types, including vascular smooth muscle and neuronal cells.

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